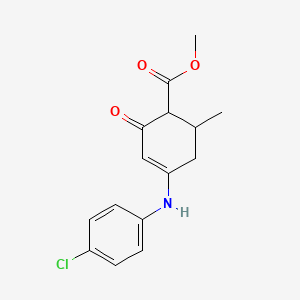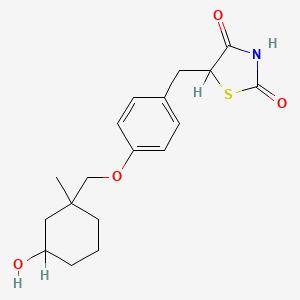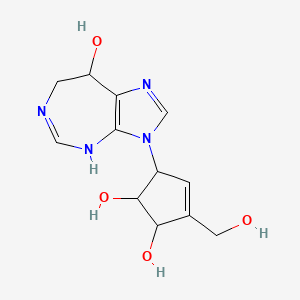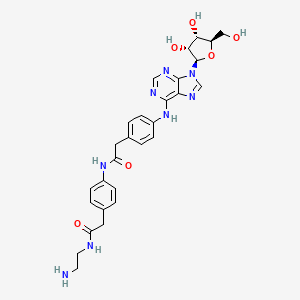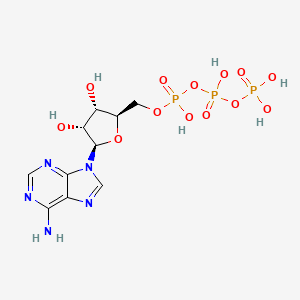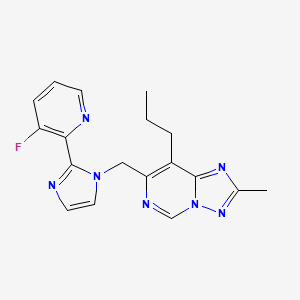![molecular formula C18H22ClNO4 B1666678 [4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride CAS No. 101719-22-6](/img/structure/B1666678.png)
[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride is a bioactive chemical compound. It is known for its unique structure, which includes a benzoic acid moiety linked to a p-aminophenoxy group through a pentyloxy chain. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-(5-(p-aminophenoxy)pentyloxy)-, hydrochloride typically involves multiple steps. One common method starts with the preparation of p-aminophenol, which is then reacted with 1-bromopentane to form p-(5-bromopentyloxy)aniline. This intermediate is further reacted with benzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The pentyloxy chain can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various alkyl halides and nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-(5-(p-nitrophenoxy)pentyloxy)benzoic acid, while reduction could produce p-(5-(p-aminophenoxy)pentyloxy)benzoic acid derivatives .
Applications De Recherche Scientifique
[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzoic acid, p-(5-(p-aminophenoxy)pentyloxy)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, p-(4-(p-aminophenoxy)butyloxy)-, hydrochloride
- Benzoic acid, p-(6-(p-aminophenoxy)hexyloxy)-, hydrochloride
- Benzoic acid, p-(5-(p-aminophenoxy)heptyloxy)-, hydrochloride
Uniqueness
[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride is unique due to its specific pentyloxy chain length, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
101719-22-6 |
|---|---|
Formule moléculaire |
C18H22ClNO4 |
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
[4-[5-(4-carboxyphenoxy)pentoxy]phenyl]azanium;chloride |
InChI |
InChI=1S/C18H21NO4.ClH/c19-15-6-10-17(11-7-15)23-13-3-1-2-12-22-16-8-4-14(5-9-16)18(20)21;/h4-11H,1-3,12-13,19H2,(H,20,21);1H |
Clé InChI |
FQHFXTIXEXOEDM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)OCCCCCOC2=CC=C(C=C2)[NH3+].[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzoic acid, p-(5-(p-aminophenoxy)pentyloxy)-, hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


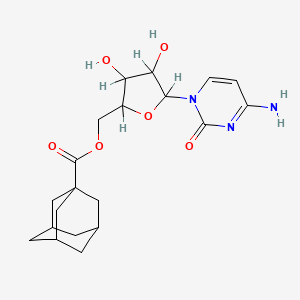
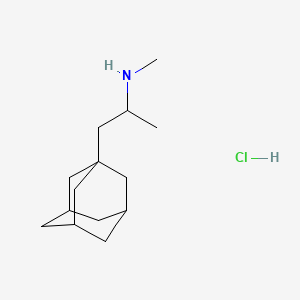
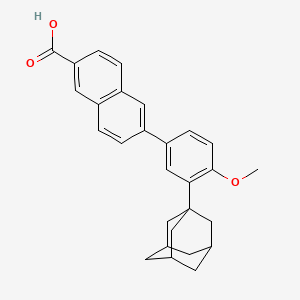
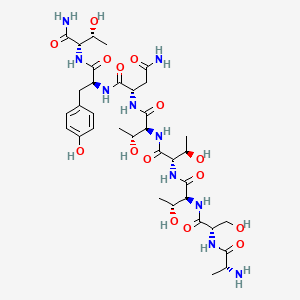
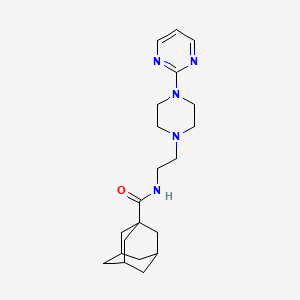
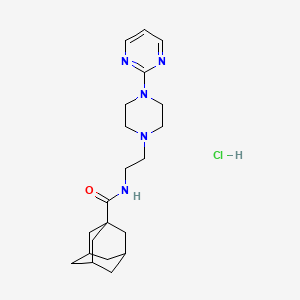
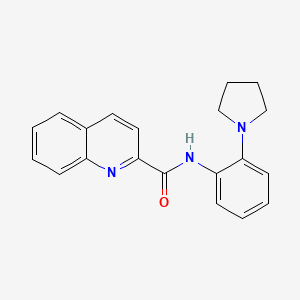
![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)
